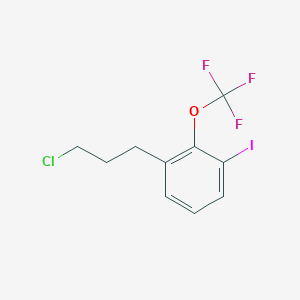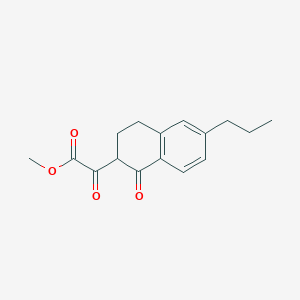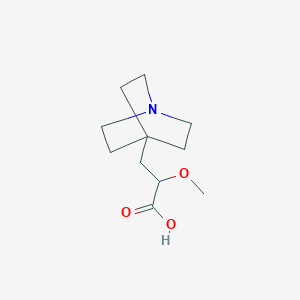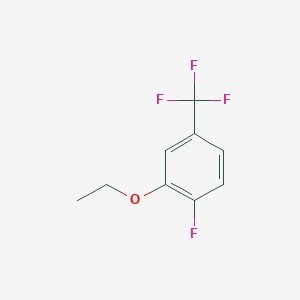
Dspe-peg36-CH2CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dspe-peg36-CH2CH2cooh: is a compound that belongs to the class of PEGylated lipids. It is composed of distearoylphosphatidylethanolamine (DSPE) linked to polyethylene glycol (PEG) with a carboxylic acid functional group at the end. This compound is widely used in biomedical applications due to its amphiphilic nature, which allows it to form stable micelles and liposomes for drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg36-CH2CH2cooh typically involves the conjugation of DSPE with PEG. The process begins with the activation of the carboxylic acid group of PEG using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated PEG is then reacted with DSPE to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Dspe-peg36-CH2CH2cooh undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents like DCC and NHS.
Esterification: Reagents include alcohols and acid catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Amides: Formed from the reaction with amines.
Scientific Research Applications
Dspe-peg36-CH2CH2cooh has a wide range of applications in scientific research, including:
Drug Delivery: Used to form micelles and liposomes for encapsulating drugs, improving their solubility, stability, and bioavailability.
Biomedical Imaging: Used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and fluorescence imaging.
Gene Therapy: Used to deliver genetic material into cells, enhancing the efficiency of gene transfection.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Mechanism of Action
The mechanism of action of Dspe-peg36-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their delivery to target tissues. The PEG moiety provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific cells or tissues .
Comparison with Similar Compounds
Dspe-peg2000: Similar in structure but with a shorter PEG chain.
Dspe-peg5000: Similar in structure but with a longer PEG chain.
Dspe-peg1000: Similar in structure but with an even shorter PEG chain.
Uniqueness: Dspe-peg36-CH2CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and liposomes, making it highly effective for drug delivery and other biomedical applications .
Properties
Molecular Formula |
C117H229NO48P- |
|---|---|
Molecular Weight |
2449.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C117H230NO48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-115(121)163-111-113(166-116(122)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)112-165-167(124,125)164-38-36-118-117(123)162-110-109-161-108-107-160-106-105-159-104-103-158-102-101-157-100-99-156-98-97-155-96-95-154-94-93-153-92-91-152-90-89-151-88-87-150-86-85-149-84-83-148-82-81-147-80-79-146-78-77-145-76-75-144-74-73-143-72-71-142-70-69-141-68-67-140-66-65-139-64-63-138-62-61-137-60-59-136-58-57-135-56-55-134-54-53-133-52-51-132-50-49-131-48-47-130-46-45-129-44-43-128-42-41-127-40-39-126-37-35-114(119)120/h113H,3-112H2,1-2H3,(H,118,123)(H,119,120)(H,124,125)/p-1/t113-/m0/s1 |
InChI Key |
OIUOSJGEFBLMRX-GEOFYGPCSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
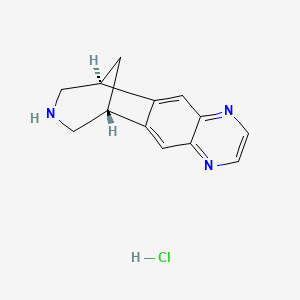
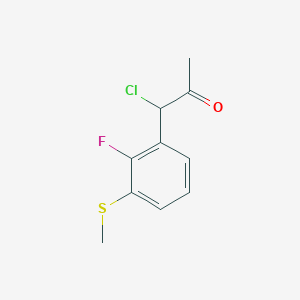
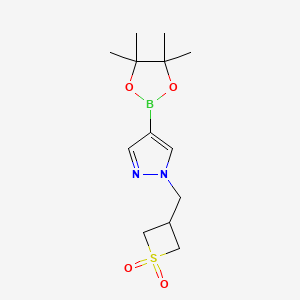

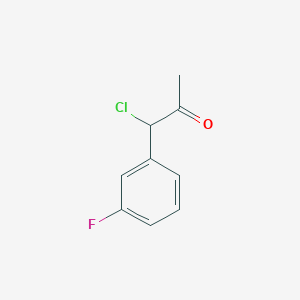
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
